molecular formula C20H20N2O2S2 B10977565 N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide

N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B10977565
M. Wt: 384.5 g/mol
InChI Key: QFBBYQFYKGEOQI-UHFFFAOYSA-N
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Description

N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by its unique structure, which includes benzyl, carbamoyl, ethyl, and methyl groups attached to the thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the benzyl, carbamoyl, ethyl, and methyl groups through various chemical reactions. Common reagents used in these reactions include benzyl bromide, ethyl iodide, and methyl iodide, along with catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiophene rings.

Scientific Research Applications

N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It can serve as a probe or ligand in various biochemical assays.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may investigate its activity against specific biological targets, such as enzymes or receptors, to develop new drugs or treatments.

    Industry: In industrial applications, the compound may be used in the development of advanced materials, such as polymers or electronic devices. Its unique properties can contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide include other thiophene derivatives with different substituents. Examples include:

  • N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-methylthiophene-3-carboxamide
  • N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethylthiophene-3-carboxamide
  • N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methylthiophene-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets and enables its use in a wide range of scientific research applications.

Properties

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

5-benzyl-2-[(4-ethyl-5-methylthiophene-3-carbonyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C20H20N2O2S2/c1-3-15-12(2)25-11-17(15)19(24)22-20-16(18(21)23)10-14(26-20)9-13-7-5-4-6-8-13/h4-8,10-11H,3,9H2,1-2H3,(H2,21,23)(H,22,24)

InChI Key

QFBBYQFYKGEOQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)C

Origin of Product

United States

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